[2,4'-Bipyridin]-5-amine
Overview
Description
2,4'-Bipyridin-5-amine, also known as dipyridamole, is a heterocyclic aromatic organic compound. It has been used in a variety of applications in the scientific research field, including as an inhibitor of the enzyme phosphodiesterase, as a vasodilator, and as an antiplatelet drug. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2,4'-bipyridin-5-amine.
Scientific Research Applications
Photolabile Caging Groups for Amines :
- Ruthenium(II) bipyridyl complexes, including those related to 2,4'-Bipyridin-5-amine, have been used as photolabile protecting groups. These complexes are stable in water and release ligands upon irradiation with visible light, making them suitable for biological caged compounds (Zayat, Salierno, & Etchenique, 2006).
Amination of Aryl Halides Using Copper Catalysis :
- In organic synthesis, the amination of aryl halides using copper catalysis has been demonstrated, where compounds like 2,4'-Bipyridin-5-amine play a crucial role. This process features low catalyst loading, mild reaction temperatures, and efficient yields (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of Bipyridine Analogues for Heavy-Metal Sensing :
- Novel bio-based solvents have been used for synthesizing polyfunctionalized bipyridines from amines. This method shows that 2,4'-Bipyridin-5-amine derivatives can detect heavy metals such as mercury(II), copper(II), and iron(III) ions (Tamargo, Rubio, Mohandoss, Shim, & Lee, 2021).
Synthesis of Schiff Bases and Their Antibacterial Properties :
- Schiff bases derived from 2,2’- bipyridyl-5,5’-dicarbaldehyde compounds, which are related to 2,4'-Bipyridin-5-amine, have been synthesized and characterized for their antibacterial properties. These compounds are also used in molecular catalysis, solar energy conversion, and as antineoplastic agents (Hoq, Karim, Arifuzzaman, & Mirza, 2015).
Electrochemiluminescence for Sensing Applications :
- Tris(bipyridine) Ruthenium(II) derivatives, closely related to 2,4'-Bipyridin-5-amine, have been used to create self-enhanced electrochemiluminescence nanorods. These are applied in biosensors for the detection of biomarkers such as N-acetyl-β-d-glucosaminidase, indicative of diabetic nephropathy (Wang, Yuan, Zhuo, Chai, & Yuan, 2016).
Functionalized, Water-Soluble BODIPY Derivatives :
- Research has been conducted on water-soluble 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives functionalized with an aryl iodide for organometallic couplings. These derivatives, which include 2,4'-Bipyridin-5-amine, are highly fluorescent probes in aqueous environments and have potential applications in biological imaging and sensing (Li, Han, Nguyen, & Burgess, 2008).
Nickel-Mediated Intramolecular Amination of Aryl Chlorides :
- An efficient use of an in situ generated Ni(0) catalyst, associated with 2,2'-bipyridine, demonstrates the intramolecular coupling of aryl chlorides with amines. This method has been applied to form various ring structures, showcasing the versatility of bipyridine derivatives in organic synthesis (Omar-Amrani, Thomas, Brenner, Schneider, & Fort, 2003).
Mechanism of Action
Target of Action
The primary target of [2,4’-Bipyridin]-5-amine is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a protein kinase that plays a crucial role in endocytosis, a process that cells use to internalize substances from their external environment. This makes AAK1 a viable target for treating certain conditions, such as neuropathic pain .
Mode of Action
[2,4’-Bipyridin]-5-amine interacts with its target, AAK1, by inhibiting its function . It has been identified as a highly selective, potent AAK1 inhibitor . By inhibiting AAK1, [2,4’-Bipyridin]-5-amine can potentially alter the process of endocytosis, thereby influencing the internalization of certain substances within cells.
Pharmacokinetics
It has been described as a central nervous system (cns) penetrant, suggesting it can cross the blood-brain barrier and exert its effects within the cns . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability.
properties
IUPAC Name |
6-pyridin-4-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAYVZXCGRCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671774 | |
Record name | [2,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
834881-89-9 | |
Record name | [2,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.